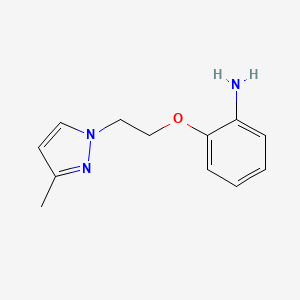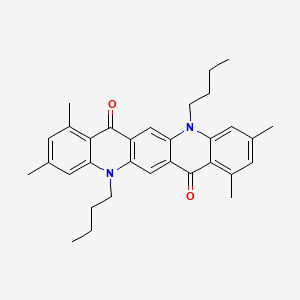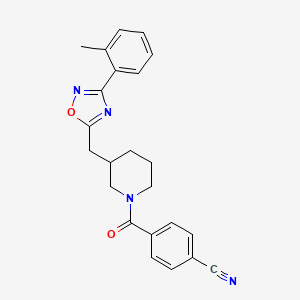
5,8-Dichloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloroquinoline is a chemical compound with the CAS Number: 703-32-2 . It has a molecular weight of 198.05 . The IUPAC name for this compound is 5,8-dichloroquinoline .
Molecular Structure Analysis
The molecular structure of 5,8-Dichloroquinoline consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H .Physical And Chemical Properties Analysis
5,8-Dichloroquinoline is a powder at room temperature . It has a melting point of 96-98 degrees Celsius .Scientific Research Applications
- Significance : 4,7-dichloroquinoline could serve as an effective anti-vectorial and anti-malarial agent .
Anti-Malarial Properties
Antiviral Activity Against Dengue Virus (DENV)
Late-Stage Drug Modification
Palladium-Catalyzed Amination
Safety and Hazards
Mechanism of Action
Target of Action
5,8-Dichloroquinoline, a derivative of quinoline, primarily targets the CDC25B2 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. By inhibiting CDC25B2, 5,8-Dichloroquinoline can potentially disrupt cell cycle progression, which is a key strategy in cancer therapy .
Mode of Action
The compound interacts with its target, the CDC25B2 enzyme, by binding to its active site, thereby inhibiting its function . This interaction results in the disruption of cell cycle progression, particularly the transition from the G2 phase to mitosis . This disruption can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 5,8-Dichloroquinoline is the cell cycle regulation pathway . By inhibiting the CDC25B2 enzyme, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and proliferation .
Pharmacokinetics
Based on its structural similarity to other quinoline derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, which is a critical factor in its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of 5,8-Dichloroquinoline’s action primarily involve the disruption of cell cycle progression . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Additionally, the compound has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum, suggesting potential anti-malarial activity .
Action Environment
The action, efficacy, and stability of 5,8-Dichloroquinoline can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .
properties
IUPAC Name |
5,8-dichloroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBWUNAQGUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870759 |
Source


|
| Record name | 5,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]prop-2-enenitrile](/img/structure/B2487938.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)





![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)
![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)
![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

